molecular formula C10H10ClIN4O5 B1401546 (2S,3R,4S,5R)-2-((6-Chloro-2-iodo-9H-purin-9-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol CAS No. 313477-85-9

(2S,3R,4S,5R)-2-((6-Chloro-2-iodo-9H-purin-9-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No. B1401546
CAS RN: 313477-85-9
M. Wt: 428.57 g/mol
InChI Key: VWEZOOISWIPSDC-BDXYJKHTSA-N
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Description

(2S,3R,4S,5R)-2-((6-Chloro-2-iodo-9H-purin-9-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a useful research compound. Its molecular formula is C10H10ClIN4O5 and its molecular weight is 428.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,3R,4S,5R)-2-((6-Chloro-2-iodo-9H-purin-9-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R,4S,5R)-2-((6-Chloro-2-iodo-9H-purin-9-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Pharmacokinetics Study : A study on 2',3',5'-Tri-O-acetyl-N6-(3-hydroxylaniline)adenosine (IMM-H007) and its metabolites, including a derivative similar to (2S,3R,4S,5R)-2-((6-Chloro-2-iodo-9H-purin-9-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, demonstrated the development of a sensitive method for their quantification in hamster blood, facilitating pharmacokinetic studies (Jia et al., 2016).

Chemical Synthesis and Structural Studies

  • Synthesis of Arsenic-Containing Cyclic Ethers : Research on synthesizing arsenic-containing cyclic ethers, including compounds structurally related to (2S,3R,4S,5R)-2-((6-Chloro-2-iodo-9H-purin-9-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, provided insights into novel arsenolipids observed in algae and sediments (Guttenberger et al., 2016).

Quantum Chemical Modeling and Spectroscopic Studies

  • Quantum Chemical and Spectroscopic Analysis : A study involving quantum chemical modeling and spectroscopic analyses of nelarabine, a compound closely related to (2S,3R,4S,5R)-2-((6-Chloro-2-iodo-9H-purin-9-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, provided insights into its molecular geometry, vibrational modes, and potential as an anticancer drug (Kvasyuk et al., 2022).

Biological Activities and Potential Applications

  • Biological Activity : A study on a similar compound, (2R,3R,4S,5R)-2-(6-amino-2-{[(1S)-2-hydroxy-1-(phenylmethyl)ethyl]amino}-9H-purin-9-yl)-5-(2-ethyl-2H-tetrazol-5-yl)tetrahydro-3,4-furandiol, explored its pharmacological properties and potential anti-inflammatory effects in vitro, suggesting the relevance of structurally similar compounds like (2S,3R,4S,5R)-2-((6-Chloro-2-iodo-9H-purin-9-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol in medicinal research (Bevan et al., 2007).

Novel Antioxidant Agents

  • Antioxidant Research : A study focused on molecular combinations of antioxidants, including a compound related to (2S,3R,4S,5R)-2-((6-Chloro-2-iodo-9H-purin-9-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, to explore their radical scavenging activities, paving the way for potential therapeutic applications in events involving free radical damage (Manfredini et al., 2000).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the hydroxyl groups on the tetrahydrofuran ring, followed by the coupling of the protected tetrahydrofuran with the 6-chloro-2-iodo-9H-purin-9-yl alcohol. The protecting groups are then removed to yield the final product.", "Starting Materials": [ "(2S,3R,4S,5R)-2,5-bis(benzyloxy)tetrahydrofuran-3,4-diol", "6-chloro-2-iodo-9H-purin-9-ol", "Tetrahydrofuran", "Benzyl chloride", "Sodium hydride", "Triethylamine", "Methanol", "Dichloromethane", "Diethyl ether", "Acetic anhydride", "Pyridine", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of the hydroxyl groups on the tetrahydrofuran ring by treatment with benzyl chloride and sodium hydride in the presence of triethylamine in dichloromethane to yield (2S,3R,4S,5R)-2,5-bis(benzyloxy)tetrahydrofuran-3,4-diol.", "Step 2: Preparation of 6-chloro-2-iodo-9H-purin-9-yl alcohol by treatment of 6-chloro-9H-purine with sodium iodide and silver nitrate in methanol, followed by reduction with sodium borohydride in methanol.", "Step 3: Coupling of the protected tetrahydrofuran with the 6-chloro-2-iodo-9H-purin-9-yl alcohol by treatment with triethylamine and acetic anhydride in dichloromethane to yield the protected compound.", "Step 4: Removal of the benzyl protecting groups by treatment with hydrogenation in the presence of palladium on carbon in methanol to yield the final product, (2S,3R,4S,5R)-2-((6-Chloro-2-iodo-9H-purin-9-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol." ] }

CAS RN

313477-85-9

Molecular Formula

C10H10ClIN4O5

Molecular Weight

428.57 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)oxy-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H10ClIN4O5/c11-7-4-8(15-10(12)14-7)16(2-13-4)21-9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5-,6-,9+/m1/s1

InChI Key

VWEZOOISWIPSDC-BDXYJKHTSA-N

Isomeric SMILES

C1=NC2=C(N1O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2Cl)I

SMILES

C1=NC2=C(N1OC3C(C(C(O3)CO)O)O)N=C(N=C2Cl)I

Canonical SMILES

C1=NC2=C(N1OC3C(C(C(O3)CO)O)O)N=C(N=C2Cl)I

Origin of Product

United States

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